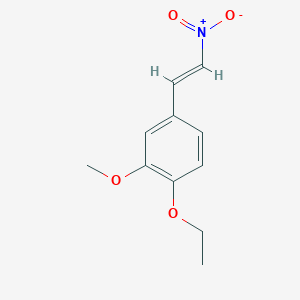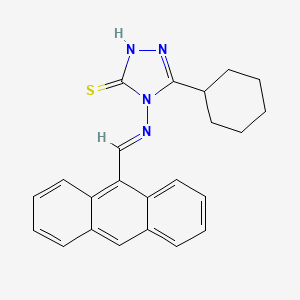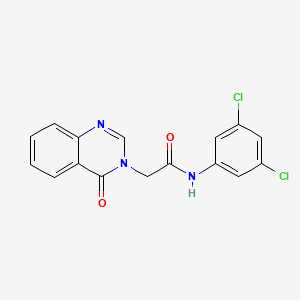
2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research indicates its potential use in developing new drugs for treating bacterial infections and possibly other diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial growth by interfering with essential bacterial enzymes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may disrupt cell wall synthesis or protein function in bacteria .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide include other furan derivatives such as:
2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide: Known for its antimicrobial properties.
(5-Phenylfuran-2-yl)methanamine derivatives: These compounds have been studied for their potential as human sirtuin 2 inhibitors, which are relevant in cancer and neurodegenerative diseases.
Propriétés
Numéro CAS |
13803-15-1 |
|---|---|
Formule moléculaire |
C12H11N3O2 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
[(E)-(5-phenylfuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C12H11N3O2/c13-12(16)15-14-8-10-6-7-11(17-10)9-4-2-1-3-5-9/h1-8H,(H3,13,15,16)/b14-8+ |
Clé InChI |
OEXTZFFHFSVLLY-RIYZIHGNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[({[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11971859.png)
![benzyl 2-({7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B11971860.png)
![(5E)-2-(2,4-dichlorophenyl)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971867.png)


![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B11971881.png)



![[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid](/img/structure/B11971918.png)
![(5E)-2-(4-Isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11971933.png)



